molecular formula C8H11BrN2O B2925481 3-Bromo-5-ethoxybenzene-1,2-diamine CAS No. 1211853-43-8

3-Bromo-5-ethoxybenzene-1,2-diamine

Cat. No.: B2925481
CAS No.: 1211853-43-8
M. Wt: 231.093
InChI Key: VVPJYOAHLFFDQG-UHFFFAOYSA-N
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Description

3-Bromo-5-ethoxybenzene-1,2-diamine: is an organic compound with the molecular formula C8H11BrN2O It is a derivative of benzene, featuring bromine, ethoxy, and diamine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-ethoxybenzene-1,2-diamine typically involves the bromination of 5-ethoxybenzene-1,2-diamine. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetic acid. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and high yields. Industrial methods may also incorporate purification steps such as recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-ethoxybenzene-1,2-diamine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: Reduction of the nitro groups can yield corresponding amines.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like ethanol or water.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.

Major Products Formed:

    Substitution Reactions: Products with various functional groups replacing the bromine atom.

    Oxidation Reactions: Quinones or other oxidized derivatives.

    Reduction Reactions: Amines or other reduced forms of the compound.

Scientific Research Applications

Chemistry: 3-Bromo-5-ethoxybenzene-1,2-diamine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials with specific properties.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may be used in the design of probes or inhibitors for specific enzymes or receptors.

Medicine: The compound’s unique structure makes it a candidate for drug discovery and development. It may be explored for its potential therapeutic effects in treating various diseases.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and functional groups make it valuable in the formulation of products with specific characteristics.

Mechanism of Action

The mechanism of action of 3-Bromo-5-ethoxybenzene-1,2-diamine involves its interaction with molecular targets such as enzymes or receptors. The bromine and ethoxy groups may facilitate binding to specific sites on the target molecules, leading to inhibition or activation of biological pathways. The diamine groups can form hydrogen bonds or electrostatic interactions, further stabilizing the compound’s binding to its targets.

Comparison with Similar Compounds

  • 3-Bromo-5-methoxybenzene-1,2-diamine
  • 3-Bromo-5-ethoxybenzene-1,4-diamine
  • 3-Chloro-5-ethoxybenzene-1,2-diamine

Comparison: 3-Bromo-5-ethoxybenzene-1,2-diamine is unique due to the presence of both bromine and ethoxy groups on the benzene ring, which imparts distinct chemical properties. Compared to its analogs, it may exhibit different reactivity and binding affinities, making it suitable for specific applications in research and industry.

Properties

IUPAC Name

3-bromo-5-ethoxybenzene-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2O/c1-2-12-5-3-6(9)8(11)7(10)4-5/h3-4H,2,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVPJYOAHLFFDQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C(=C1)Br)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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